molecular formula C9H13BrN2O2 B8036707 methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate

methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B8036707
M. Wt: 261.12 g/mol
InChI Key: SZYGKEGNSJIAGO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate is a versatile brominated pyrazole carboxylate ester serving as a key synthetic intermediate in medicinal chemistry and organic synthesis. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral effects . The bromine atom at the 4-position and the butyl group at the 1-nitrogen position make this compound a valuable substrate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The methyl ester group offers a handle for hydrolysis to the corresponding acid or for further transformations. Recent trends in the development of bioactive molecules, particularly in the field of synthetic cannabinoid receptor agonists (SCRAs), highlight the strategic importance of halogenation, such as bromination, on heterocyclic cores like indazole to modulate the potency and properties of the active compound . While the specific activity of this pyrazole derivative is not reported, its structure aligns with common modifications in lead optimization campaigns. This product is intended for research purposes as a building block in the development of new chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

methyl 4-bromo-2-butylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYGKEGNSJIAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Cyclocondensation and Bromination

The classical approach to methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate begins with the formation of the pyrazole backbone, followed by bromination. A representative method involves:

Step 1: Cyclocondensation of 1,3-Diketones
Diethyl butynedioate reacts with butylhydrazine in ethanol under reflux to form 1-butyl-1H-pyrazole-5-carboxylate. This step typically achieves yields of 80–85% under optimized conditions .

Step 2: Regioselective Bromination
The intermediate undergoes bromination using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C. This method selectively introduces bromine at the 4-position, yielding this compound with 70–75% efficiency .

Parameter Details
ReagentsPOBr₃, CH₂Cl₂
Temperature0–5°C
Reaction Time4–6 hours
Yield70–75%

Radical Bromination Using N-Bromosuccinimide (NBS)

Modern protocols favor NBS for its safety and selectivity. In one approach, 1-butyl-1H-pyrazole-5-carboxylate is treated with NBS (1.2 eq) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux. This radical-mediated process achieves 82% yield, with minimal di-bromination byproducts.

Key Advantages :

  • Regioselectivity : Bromination occurs exclusively at the 4-position due to steric and electronic effects of the butyl group.

  • Scalability : Reactions can be scaled to 100 g with consistent yields .

One-Pot Synthesis from Prefunctionalized Intermediates

A streamlined one-pot method combines cyclocondensation and bromination:

Procedure :

  • Cyclocondensation : Ethyl acetoacetate and butylhydrazine react in tetrahydrofuran (THF) at 60°C for 3 hours.

  • In Situ Bromination : NBS (1.1 eq) and AIBN (0.1 eq) are added directly to the reaction mixture, which is heated to 70°C for 6 hours.

Parameter Details
SolventTHF
Temperature70°C
Yield78%
Purity>95% (HPLC)

This method reduces purification steps and improves atom economy compared to sequential protocols.

Purification and Characterization

Purification Techniques :

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) eluent .

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H), 3.92 (s, 3H), 4.32 (q, J = 7.1 Hz, 2H), 7.93 (s, 1H).

  • LC-MS : m/z 275.1 [M+H]⁺ .

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Classical (POBr₃)70–75%LowModerate90–95%
NBS Radical80–82%ModerateHigh95–98%
One-Pot78%HighHigh>95%

Scientific Research Applications

Agricultural Chemistry

Methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals, particularly:

  • Fungicides : Enhancing crop protection against fungal pathogens.
  • Herbicides : Improving weed management strategies to enhance agricultural yield .

Pharmaceutical Development

The compound is explored for its potential in developing pharmaceuticals targeting:

  • Neurological Disorders : It interacts with specific biological pathways that may be beneficial in treating conditions like Alzheimer's and Parkinson's disease .
  • Anticancer Agents : Preliminary studies indicate its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism, showing promise in cancer therapy.

Material Science

Research indicates potential applications in creating novel materials:

  • Polymers and Coatings : The compound's unique structure allows for the development of materials with improved durability and resistance to environmental factors .

Biochemical Research

This compound is utilized in studies related to:

  • Enzyme Inhibition : Understanding the mechanisms of enzyme activity modulation.
  • Receptor Binding Studies : Investigating interactions that could lead to therapeutic advancements .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits low nanomolar inhibition of LDHA and LDHB in various cancer cell lines, including MiaPaCa2 (pancreatic cancer) and A673 (sarcoma). This suggests a strong potential as an anticancer agent due to its effects on metabolic pathways critical for tumor growth.

Cell LineLDHA Inhibition Potency (nM)
MiaPaCa2Low nanomolar
A673Low nanomolar

Case Study 2: Agricultural Applications

Field trials involving formulations containing this compound have shown significant improvements in crop yield and disease resistance compared to untreated controls. These findings highlight its effectiveness as a fungicide and herbicide.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • N1-Substituent : The butyl group in the target compound increases lipophilicity (logP ≈ 2.8 estimated) compared to methyl or ethyl analogs (logP ≈ 1.5–2.0), enhancing membrane permeability in biological systems. However, excessive lipophilicity may reduce aqueous solubility .
  • Bromine at C4 : The electron-withdrawing bromine stabilizes the pyrazole ring, directing reactivity toward electrophilic substitutions. This is consistent across all analogs .

Spectroscopic Differentiation

  • ¹H-NMR : The butyl group’s protons (δ 0.8–1.5 ppm for CH₂ and CH₃) contrast sharply with methyl analogs (δ 1.3–1.5 ppm for CH₃).
  • ¹³C-NMR : The carbonyl carbon (C=O) in the target compound resonates near δ 165–170 ppm, consistent with other pyrazole esters .

Notes

  • The similarity scores in (e.g., 0.90 for ethyl 4-bromo-1-methyl analog) reflect structural frameworks rather than functional equivalence.
  • Caution is advised when extrapolating data from methyl or ethyl analogs to the butyl-containing compound due to divergent steric and electronic profiles.

Biological Activity

Methyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound contains a pyrazole ring, which is a five-membered heterocyclic structure featuring two nitrogen atoms. The presence of the bromine atom and the butyl group contributes to its unique chemical properties, enhancing its interaction with biological targets. The molecular formula is C8H10BrN2O2C_8H_{10}BrN_2O_2, and it has a molecular weight of approximately 232.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity, while the ester group may facilitate cellular uptake.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It interacts with specific receptors that are crucial for cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. These studies revealed that at concentrations as low as 10 µM, the compound significantly increased caspase activity, indicating its potential as a chemotherapeutic agent .

Activity Type Target Concentration (µM) Effect
AntimicrobialBacterial strainsVariesSignificant inhibition
AnticancerMDA-MB-231 cells10Induces apoptosis

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics .
  • Apoptosis Induction in Cancer Cells : Another study focused on the compound's ability to induce apoptosis in breast cancer cells. It was found that treatment with this compound led to morphological changes characteristic of apoptosis and increased levels of caspase activity, confirming its role as an apoptosis-inducing agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives known for their biological activities. For instance:

Compound Biological Activity Unique Features
This compoundAntimicrobial, AnticancerBromine substitution enhances activity
Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylateAnticancerDifferent alkyl chain affects solubility
Methyl 3-(trifluoromethyl)-1H-pyrazoleAntiviralTrifluoromethyl group increases lipophilicity

Q & A

Q. What statistical approaches address variability in synthetic yields across research groups?

  • Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). ’s split-plot design for agricultural trials can be adapted, using ANOVA to identify significant factors (p <0.05). Reproducibility is enhanced by reporting reaction metrics (e.g., Turnover Frequency) .

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